N-(3-cyanopentan-3-yl)benzamide
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Overview
Description
N-(3-cyanopentan-3-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their pharmacological properties. This compound features a benzamide core with a 3-cyanopentan-3-yl substituent, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanopentan-3-yl)benzamide typically involves the following steps:
Formation of the 3-cyanopentan-3-yl intermediate: This can be achieved through the reaction of a suitable nitrile with a pentanone derivative under basic conditions.
Coupling with benzoyl chloride: The intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Reaction Conditions
Temperature: Typically, the reactions are carried out at room temperature to moderate heat (20-80°C).
Solvents: Common solvents include dichloromethane, toluene, or acetonitrile.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(3-cyanopentan-3-yl)benzamide can undergo oxidation reactions, particularly at the cyanopentan-3-yl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
N-(3-cyanopentan-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its structural features.
Industrial Applications: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-cyanopentan-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide moiety can bind to active sites, inhibiting or modulating the activity of the target. The cyanopentan-3-yl group may enhance binding affinity or selectivity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanopropyl)benzamide
- N-(4-cyanobutyl)benzamide
- N-(3-cyanopropyl)benzamide
Uniqueness
N-(3-cyanopentan-3-yl)benzamide is unique due to the specific positioning of the cyanopentan-3-yl group, which can influence its chemical reactivity and biological activity differently compared to other cyanobenzamides. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy in various applications.
By understanding these aspects, researchers can better utilize this compound in their studies and potentially develop new therapeutic agents or industrial applications.
Properties
IUPAC Name |
N-(3-cyanopentan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(4-2,10-14)15-12(16)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXPRTIYDOTXQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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